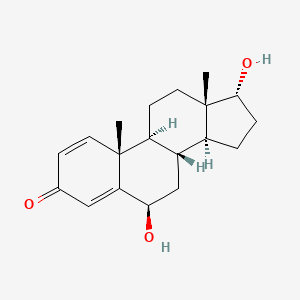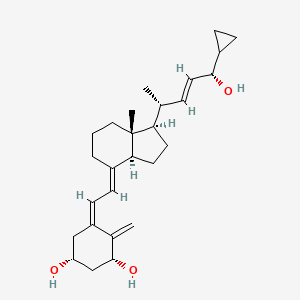
1beta-Calcipotriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1beta-Calcipotriene, also known as calcipotriol, is a synthetic derivative of calcitriol, a form of vitamin D. It is primarily used in the treatment of psoriasis, a chronic skin condition characterized by red, scaly patches. Calcipotriene is known for its ability to modulate the growth and differentiation of skin cells, making it an effective treatment for this condition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1beta-Calcipotriene involves several steps, including the formation of the A-ring and triene in a single reaction step. This method allows for the direct formation of the acyclic enyne with high enantiopurity . Another method involves the preparation of calcipotriol by solid lipid nanoparticles, which enhances its permeability, slow release, and targeting effect .
Industrial Production Methods: Industrial production of calcipotriol often involves the encapsulation of the drug in solid lipids to improve its stability and efficacy. The preparation methods ensure that the drug remains stable at low temperatures and is effective in treating psoriasis .
Analyse Des Réactions Chimiques
Types of Reactions: 1beta-Calcipotriene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of calcipotriol include solid lipid nanoparticles and various solvents. The reaction conditions often involve low temperatures to maintain the stability of the compound .
Major Products: The major products formed from these reactions include calcipotriol itself and its derivatives, which are used in various formulations for the treatment of psoriasis .
Applications De Recherche Scientifique
1beta-Calcipotriene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used primarily for the treatment of psoriasis and has shown efficacy in reducing the symptoms of this condition . In biology, it is used to study the effects of vitamin D analogs on cell differentiation and proliferation . In industry, it is used in the formulation of various topical treatments for skin conditions .
Mécanisme D'action
The precise mechanism of action of 1beta-Calcipotriene in treating psoriasis is not fully understood. it is known to have a high affinity for the vitamin D receptor (VDR), which is found on the cells of various tissues, including the skin, thyroid, bone, kidney, and T cells of the immune system . By binding to the VDR, calcipotriol modulates gene expression related to cell differentiation and proliferation, thereby reducing the symptoms of psoriasis .
Comparaison Avec Des Composés Similaires
- Calcitriol
- Tacalcitol
- Maxacalcitol
Propriétés
Formule moléculaire |
C27H40O3 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26-,27-/m1/s1 |
Clé InChI |
LWQQLNNNIPYSNX-JMOZRJLLSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@H](C4=C)O)O)C |
SMILES canonique |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


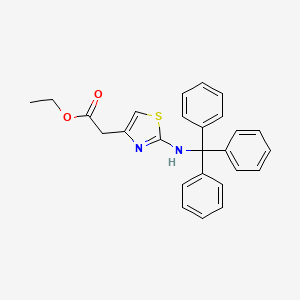
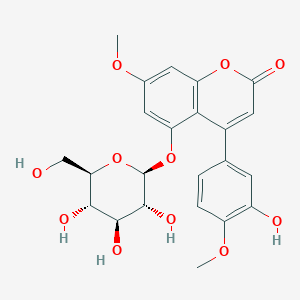
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
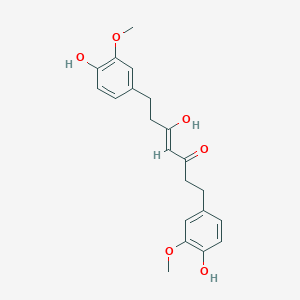
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
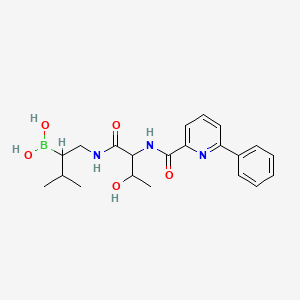
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
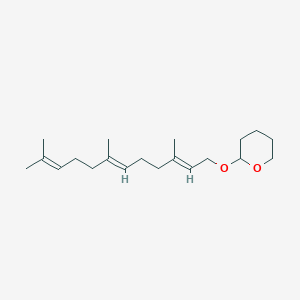
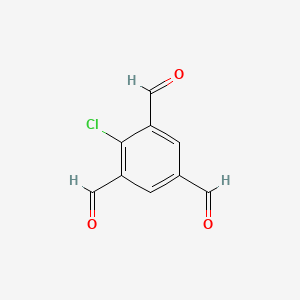
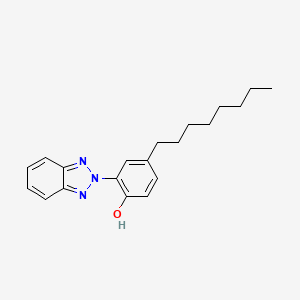
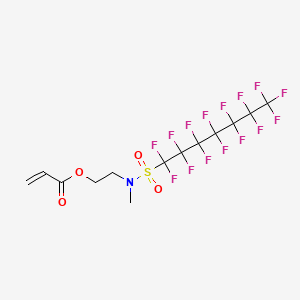
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
